molecular formula C9H11NO4 B2989108 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid CAS No. 2225147-37-3

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid

Cat. No.: B2989108
CAS No.: 2225147-37-3
M. Wt: 197.19
InChI Key: CMLLQZWTWJNHSM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.

Preparation Methods

The synthesis of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One method involves the reaction of 2-methoxy-5-(methoxymethyl)pyridine with a carboxylating agent under specific conditions . Another approach includes the use of 3-chloro-2-oxobutanedioic acid dimethyl ester and sulfonamide in an ethanol medium, followed by refluxing and subsequent hydrolysis in an acidic medium . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For instance, in the context of herbicides, it may inhibit key enzymes involved in plant growth and development .

Properties

IUPAC Name

2-methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLLQZWTWJNHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(N=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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